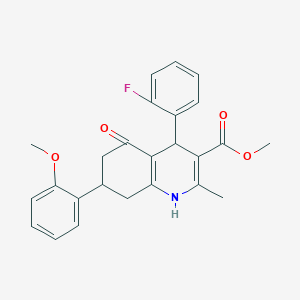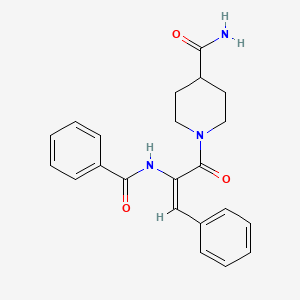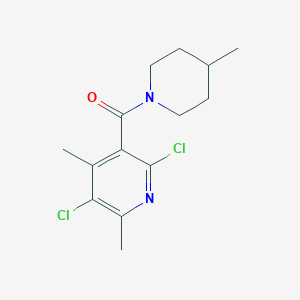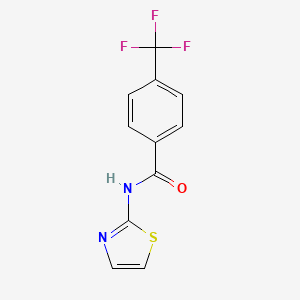![molecular formula C26H26N2O2 B11511876 12-(4-ethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11511876.png)
12-(4-ethoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethoxyphenyl)-8,8-dimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one is a complex organic compound with a unique structure that includes an ethoxyphenyl group and a diazatetraphenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)-8,8-dimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with a suitable amine, followed by cyclization and further functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, purification through recrystallization, and quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxyphenyl)-8,8-dimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can lead to the removal of oxygen or the addition of hydrogen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(4-Ethoxyphenyl)-8,8-dimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-8,8-dimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The pathways involved may include signal transduction mechanisms that alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Schiff bases with transition metal complexes
Uniqueness
5-(4-Ethoxyphenyl)-8,8-dimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one is unique due to its specific structural features, such as the combination of an ethoxyphenyl group with a diazatetraphenone core
Properties
Molecular Formula |
C26H26N2O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
12-(4-ethoxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C26H26N2O2/c1-4-30-17-9-7-16(8-10-17)23-24-18-6-5-13-27-19(18)11-12-20(24)28-21-14-26(2,3)15-22(29)25(21)23/h5-13,23,28H,4,14-15H2,1-3H3 |
InChI Key |
NZYNUNRWZJPXAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C5=C(C=C4)N=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-cyano-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11511798.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11511809.png)
![N-[5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide](/img/structure/B11511816.png)


![5-Benzyl-3-(2-hydroxy-3-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11511839.png)
![3-(2-Hydroxy-3-methoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11511840.png)

![N-cyclohexyl-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11511863.png)
![4-bromo-N-[2-(3-methylpiperidine-1-carbonyl)phenyl]benzamide](/img/structure/B11511873.png)

![N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide](/img/structure/B11511888.png)
